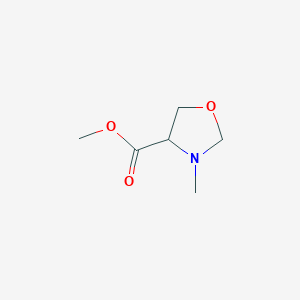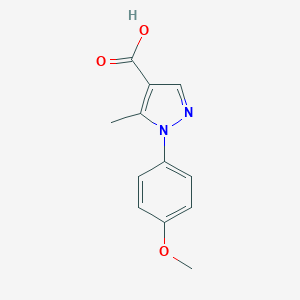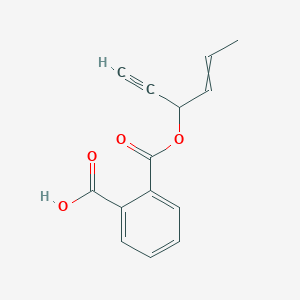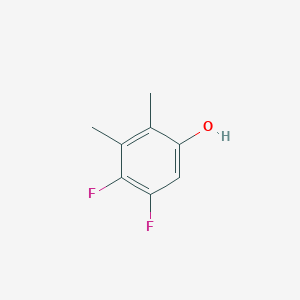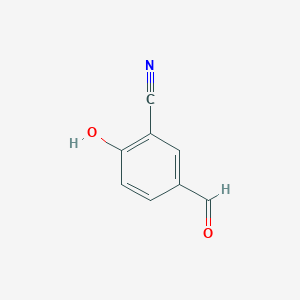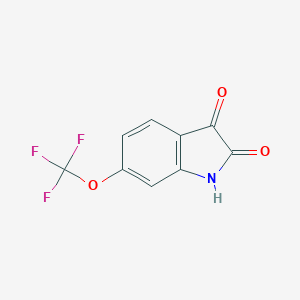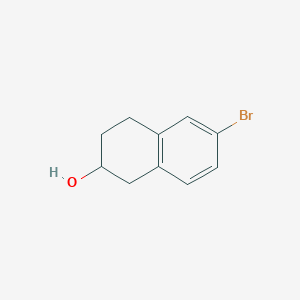
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol and related compounds often involves complex reactions that require precise conditions. A notable method involves the cycloaddition of 1,6-enynes with 2-bromophenylboronic acids catalyzed by rhodium, leading to the formation of multi-substituted dihydronaphthalene scaffolds. This process showcases the use of transition metal catalysis in constructing complex molecular architectures from simpler precursors (Fang et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol has been elucidated using various analytical techniques. For instance, the structure of [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6 was determined, highlighting the ability to understand complex molecular geometries and the arrangement of atoms within such molecules through advanced spectroscopy and crystallography methods (Lee et al., 1995).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity :
- It was used as a precursor in the synthesis of chrysenes and other fused phenanthrenes through a palladium(0) coupling—electrocyclic ring closure sequence (Gilchrist & Summersell, 1988).
- It has been subjected to regioselective bromination, leading to the synthesis of various thiabiscyclanones. These derivatives show promise as stabilizing agents for cholera sera storage (Pankratov et al., 2004).
- A study explored its reductive debromination using tetrakis(dimethylamino)ethylene (TDAE), creating tetrahydronaphthalenes (Nishiyama et al., 2005).
Asymmetric Synthesis and Optical Activity :
- It served as a chiral auxiliary in Reformatsky-type reactions between α-bromoacyloxazolidinone and carbonyl compounds, showcasing its application in asymmetric synthesis (Orsini et al., 2005).
- Its enantiomers were isolated and used to derive the absolute configuration of various chiral centers, highlighting its role in stereochemistry research (Balani et al., 1983).
Biological Applications and Studies :
- Derivatives of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol were synthesized and tested for their effects on central serotonergic (5-HT1A) and dopaminergic (D2) systems, indicating its potential application in neuropharmacology (Stjernlöf et al., 1993).
- It's been used in the synthesis of benzoconduritol-C derivative via a rhodium-catalyzed reaction, potentially useful in synthetic organic chemistry and medicinal applications (Kelebekli, 2008).
Photochemical and Electron Transfer Studies :
- The compound was involved in photoreactions with amines, promoting radical cyclization and ring expansion through photoinduced electron transfer processes, showing its potential in photochemistry research (Hasegawa, 1997).
Propiedades
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAONWSTEKWMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593278 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |
CAS RN |
173996-27-5 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)

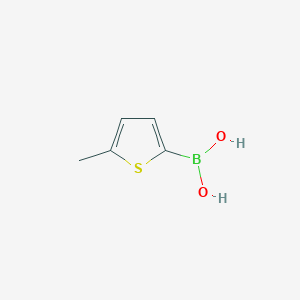

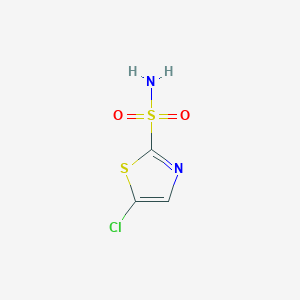
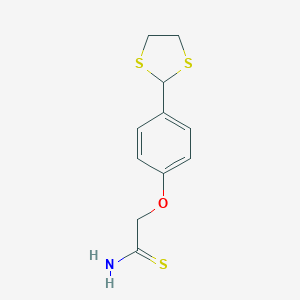
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
